3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Medicinal Chemistry Pharmacokinetics Lipophilicity

This heteroaromatic scaffold offers a distinct advantage in pharmacokinetic optimization, particularly for CNS and oral drug discovery, due to its higher LogP (4.31) and balanced LogD (0.60 at pH 7.4) compared to simpler analogs like 4-iodocinnamic acid. The iodine handle enables versatile cross-coupling for rapid library synthesis. For research use only; perform independent activity validation.

Molecular Formula C13H10INO2
Molecular Weight 339.13 g/mol
CAS No. 261349-39-7
Cat. No. B1621472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid
CAS261349-39-7
Molecular FormulaC13H10INO2
Molecular Weight339.13 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1)C=CC(=O)O)C2=CC=C(C=C2)I
InChIInChI=1S/C13H10INO2/c14-10-3-5-12(6-4-10)15-9-1-2-11(15)7-8-13(16)17/h1-9H,(H,16,17)
InChIKeyCAEFSQWFHAEUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid (CAS: 261349-39-7) – Baseline Overview for Scientific Procurement


3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid, commonly synonymized as (2E)-3-[1-(4-iodophenyl)-1H-pyrrol-2-yl]acrylic acid, is a heteroaromatic compound featuring a pyrrole ring substituted with a 4-iodophenyl group and a propenoic acid moiety. This architecture confers distinct physicochemical properties, including a calculated ACD/LogP of 4.31, a polar surface area (PSA) of 42 Ų, and a molecular weight of 339.13 g/mol, positioning it as a versatile building block for medicinal chemistry and materials science applications [1].

Why 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid Cannot Be Simply Replaced by In-Class Analogs


Attempts to substitute 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid with structurally similar compounds like 4-iodocinnamic acid (CAS: 34633-09-5) or 1-(4-iodophenyl)pyrrole (CAS: 33459-52-8) often fail due to fundamental differences in lipophilicity, ionization behavior, and hydrogen-bonding capacity. The presence of the pyrrole ring in conjunction with the acrylic acid moiety in 261349-39-7 creates a unique pharmacokinetic and reactivity profile that cannot be recapitulated by simpler cinnamic acid derivatives or the unsubstituted pyrrole analog. The quantitative evidence below details these critical distinctions.

Quantitative Evidence Guide: 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid Differentiation


Enhanced Lipophilicity (LogP) Drives Improved Membrane Permeability vs. 4-Iodocinnamic Acid

The target compound exhibits a significantly higher predicted lipophilicity compared to its simpler cinnamic acid analog. The ACD/LogP value for 261349-39-7 is 4.31 [1], whereas 4-iodocinnamic acid (CAS: 34633-09-5) has a calculated XLogP3 of 2.85 [2]. This difference of +1.46 log units translates to an approximately 29-fold increase in octanol-water partition coefficient, indicating substantially enhanced membrane permeability potential [3].

Medicinal Chemistry Pharmacokinetics Lipophilicity

pH-Dependent Ionization Profile Alters Solubility and Binding Behavior vs. 4-Iodocinnamic Acid

The target compound's ionization behavior, dictated by its acrylic acid moiety and pyrrole ring, differs markedly from 4-iodocinnamic acid. The ACD/LogD (pH 5.5) of 261349-39-7 is 2.41, decreasing to 0.60 at pH 7.4 [1]. In contrast, 4-iodocinnamic acid is predicted to have a LogD (pH 5.5) of approximately 2.08 and a LogD (pH 7.4) of 0.27 (based on its pKa of 4.37±0.10 and XLogP3 of 2.85) [2]. The target compound maintains a higher degree of lipophilicity at physiological pH, which may influence plasma protein binding and tissue distribution.

Physicochemical Characterization Drug Development Formulation

Higher Polar Surface Area (PSA) Enhances Hydrogen Bonding Potential vs. 1-(4-Iodophenyl)pyrrole

The acrylic acid moiety in 261349-39-7 contributes a polar surface area (PSA) of 42.23 Ų , which is substantially greater than the 4.93 Ų PSA of 1-(4-iodophenyl)pyrrole (CAS: 33459-52-8) [1]. This 37.3 Ų increase in PSA provides the target compound with significantly enhanced capacity for hydrogen bonding interactions with biological targets, potentially leading to improved target engagement and selectivity.

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Improved Drug-Likeness Profile (Rule of 5 Compliance) vs. 1-(4-Iodophenyl)pyrrole

The target compound 261349-39-7 exhibits zero Rule of 5 violations [1], meeting all criteria for oral drug-likeness (molecular weight <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10). In contrast, 1-(4-iodophenyl)pyrrole (CAS: 33459-52-8) has a molecular weight of 269.08 and a LogP of approximately 3.9 [2], but lacks the necessary hydrogen bond acceptors and donors for optimal target interaction. The target compound's additional carboxylic acid group increases molecular complexity while maintaining favorable drug-likeness parameters.

Drug Discovery ADME Lead Optimization

Optimal Research and Industrial Application Scenarios for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid


Medicinal Chemistry: Optimizing Lead Compounds for Enhanced Membrane Permeability

The significantly higher LogP of 261349-39-7 compared to 4-iodocinnamic acid (Δ LogP = +1.46) makes it a preferred building block when designing lead compounds intended for oral administration or CNS targeting [1]. Researchers seeking to improve the passive diffusion of their candidates across biological membranes should prioritize this compound over its simpler cinnamic acid analogs.

Chemical Biology: Probing pH-Dependent Cellular Uptake and Subcellular Localization

The distinct LogD profile of 261349-39-7, with LogD(pH 7.4) = 0.60 versus ~0.27 for 4-iodocinnamic acid, renders it more suitable for studies involving intracellular targets in neutral pH environments [1]. This property is critical for chemical probes designed to engage cytosolic or nuclear proteins.

Fragment-Based Drug Discovery (FBDD): Introducing Polar Interactions via a Rule-of-5 Compliant Scaffold

With a PSA of 42.23 Ų and zero Rule of 5 violations, 261349-39-7 serves as an excellent fragment for growing lead compounds that require specific hydrogen bonding interactions without sacrificing drug-likeness [1]. Its pyrrole-acrylic acid core offers a rigid, planar scaffold that can be elaborated while maintaining favorable physicochemical properties.

Organic Synthesis: Versatile Intermediate for Constructing Iodine-Containing Heterocycles

The presence of the iodine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). Its unique combination of an electron-rich pyrrole ring and an electron-deficient acrylic acid moiety makes 261349-39-7 a valuable building block for synthesizing complex heterocyclic libraries .

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